JSH-23

Description

structure in first source

Structure

2D Structure

3D Structure

Properties

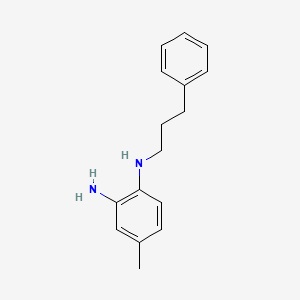

IUPAC Name |

4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFNPBSZFWXMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587909 | |

| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749886-87-1 | |

| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JSH-23 in Macrophages

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that governs a wide array of biological processes, including inflammation, immune responses, and cell survival.[1][2] In macrophages, the canonical NF-κB pathway is a central mediator of the response to inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[3] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. JSH-23 (4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine) is a potent and selective small molecule inhibitor of NF-κB activation.[1][4] Its unique mechanism of action, which involves blocking the nuclear translocation of the p65 (RelA) subunit without affecting the upstream degradation of the inhibitor of κB (IκB), makes it an invaluable tool for dissecting the specific contributions of NF-κB transcriptional activity in macrophages.[2][3][4][5][6][7][8] This guide provides a detailed overview of the mechanism of this compound, quantitative data on its effects, and relevant experimental protocols.

Core Mechanism of Action

The canonical NF-κB signaling cascade in macrophages is typically initiated by stimuli like LPS binding to Toll-like receptor 4 (TLR4).[3] This engagement triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3] The IKK complex then phosphorylates IκBα, the inhibitory protein that sequesters the NF-κB dimer (most commonly the p65/p50 heterodimer) in the cytoplasm.[3] Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the p65/p50 dimer to translocate into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.[2][4][6][7]

This compound exerts its inhibitory effect at a critical downstream step in this pathway. It selectively blocks the nuclear translocation of the NF-κB p65 subunit.[4][5][9] Crucially, this compound does not prevent the phosphorylation or degradation of IκBα.[2][3][4][5][6][7][8][10] This specific mode of action distinguishes it from many other NF-κB inhibitors, such as proteasome inhibitors, that act further upstream and can have broader, less specific effects on cellular signaling. By targeting p65 nuclear import, this compound effectively prevents NF-κB from reaching its genomic targets, thereby suppressing the transcription of pro-inflammatory genes.[4][7]

Caption: NF-κB signaling pathway in macrophages and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies, primarily using the RAW 264.7 murine macrophage cell line. The data consistently demonstrate a dose-dependent inhibition of NF-κB transcriptional activity and downstream inflammatory responses.

| Parameter | Cell Line | Stimulus | Value/Effect | Reference |

| IC₅₀ (NF-κB Activity) | RAW 264.7 | LPS | 7.1 µM | [2][4][5][6][7][8][11] |

| IC₅₀ (NO Production) | RAW 264.7 | LPS | 14.4 µM | |

| Cytokine mRNA Expression | RAW 264.7 | LPS | >75% reduction of IL-6 & TNF-α at 10 µM | [1] |

| Pro-inflammatory Genes | RAW 264.7 | LPS | Downregulation of TNF-α, IL-1β, IL-6, iNOS, COX-2 | [2][4][6][7][8][12] |

| Effective Concentration | RAW 264.7 | LPS | 5-10 µM robustly inhibits IL-6, IL-1β, TNF-α | [1] |

Detailed Experimental Protocols

Cell Culture and Treatment

A representative protocol for studying the effects of this compound in macrophages involves the use of the RAW 264.7 cell line.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM).[13] The stock solution should be stored at -20°C in single-use aliquots to avoid freeze-thaw cycles.[1]

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability or ELISA assays).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 30-60 minutes.[1][13]

-

Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a specified duration depending on the endpoint (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).[14]

-

Caption: General experimental workflow for assessing this compound activity in macrophages.

Analysis of NF-κB Nuclear Translocation (Western Blot)

This protocol determines the subcellular localization of the p65 subunit.

-

Cell Treatment: Follow the cell culture and treatment protocol described above. A typical time point for assessing translocation is 30-60 minutes post-LPS stimulation.

-

Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis of Gene Expression (qRT-PCR)

This method quantifies the mRNA levels of NF-κB target genes.

-

Cell Treatment: Treat cells as described, typically for 4-6 hours post-LPS stimulation to capture peak mRNA expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion

This compound is a highly specific and effective inhibitor of the NF-κB pathway in macrophages. Its distinct mechanism of action—selectively blocking the nuclear translocation of the p65 subunit without altering IκBα degradation—makes it a superior tool for investigating the downstream consequences of NF-κB transcriptional activity.[3][8] The quantitative data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound to explore the complexities of inflammation and develop novel therapeutic strategies targeting the NF-κB signaling axis.

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 7. NF-κB Activation Inhibitor II, this compound The NF-κB Activation Inhibitor II, this compound, also referenced under CAS 749886-87-1, controls the biological activity of NF-κB. This small molecule/inhibitor is primarily used for Inflammation/Immunology applications. | 749886-87-1 [sigmaaldrich.com]

- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 9. medkoo.com [medkoo.com]

- 10. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 14. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

JSH-23: A Targeted Inhibitor of NF-κB p65 Nuclear Translocation

An In-depth Technical Guide

JSH-23 is a synthetic aromatic diamine compound, chemically identified as 4-methyl-N¹-(3-phenylpropyl)benzene-1,2-diamine. It has emerged as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides a comprehensive overview of the core function, mechanism of action, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

The primary function of this compound is the inhibition of NF-κB transcriptional activity. Unlike many other NF-κB inhibitors that target upstream components of the signaling cascade, this compound exhibits a distinct mechanism by specifically blocking the nuclear translocation of the NF-κB p65 (RelA) subunit.[1] This targeted action prevents the p65/p50 heterodimer from entering the nucleus and binding to DNA, thereby suppressing the transcription of a wide array of pro-inflammatory and immune response genes.[2]

A key feature of this compound's mechanism is that it does not interfere with the degradation of the inhibitory protein IκBα.[3][4] In the canonical NF-κB pathway, IκBα sequesters the NF-κB dimer in the cytoplasm. Upon stimulation by signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, releasing the NF-κB dimer to translocate to the nucleus. This compound acts downstream of IκBα degradation, offering a more precise tool for studying the consequences of p65 nuclear activity.[1]

In addition to its well-documented role in NF-κB inhibition, emerging evidence indicates that this compound also possesses antioxidant properties through the activation of the Nrf2/HO-1 signaling pathway.[5][6] This dual functionality of mitigating inflammation and reducing oxidative stress makes this compound a molecule of significant interest in various pathological contexts.[4][6]

Quantitative Data Summary

The inhibitory potency and cytotoxic profile of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Stimulus | Assay Type | Reference |

| IC₅₀ | 7.1 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NF-κB transcriptional activity reporter assay | [7][3] |

| Parameter | Concentration Range | Cell Line | Assay Type | Outcome | Reference |

| Cytotoxicity | < 100 µM | RAW 264.7 macrophages | Not specified | No significant cytotoxic effects | [7] |

| Cytotoxicity | < 50 µM | Bone Marrow Macrophages (BMMs) | CCK-8 assay | No detectable toxic effects | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits NF-κB signaling by blocking p65/p50 nuclear translocation.

Caption: this compound promotes antioxidant response via the Nrf2/HO-1 pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Osteoclastogenesis Assay

-

Cell Seeding: Bone Marrow Macrophages (BMMs) are seeded at a density of 8 x 10³ cells/well in 96-well plates.[4][6]

-

Cell Culture and Treatment: Cells are cultured in a complete medium containing 30 ng/ml M-CSF and 100 ng/ml RANKL. This compound is added at varying concentrations (e.g., 10, 20, and 40 µM).[4][6]

-

Fixation: After incubation, the cells are fixed with 0.25% glutaraldehyde for 20 minutes at room temperature and washed three times with PBS.[4][6]

-

Staining and Analysis: Tartrate-resistant acid phosphatase (TRAP) staining is performed using a leukocyte acid phosphatase staining kit to identify and quantify osteoclasts.[4][6]

Western Blot Analysis for NF-κB Nuclear Translocation

-

Cell Treatment: RAW 264.7 macrophages are stimulated with LPS. In experimental groups, cells are pre-treated with this compound (e.g., 30 µM) for 1 hour prior to LPS stimulation.[7]

-

Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercially available kit.

-

Protein Quantification: The protein concentration of the extracts is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and other relevant proteins (e.g., Lamin B1 as a nuclear marker, GAPDH as a cytoplasmic marker). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Bone Marrow Macrophages (BMMs) are seeded in 96-well plates.[4]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., up to 50 µM) for a specified period (e.g., 24 hours).[7][4]

-

Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated according to the manufacturer's instructions.[4]

-

Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A generalized workflow for investigating the effects of this compound in vitro.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the NF-κB signaling pathway in health and disease. Its specific mechanism of inhibiting p65 nuclear translocation without affecting IκBα degradation provides a refined approach for dissecting the downstream consequences of NF-κB activation. Furthermore, its ability to modulate the Nrf2/HO-1 antioxidant pathway adds another layer to its potential therapeutic applications. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]

- 5. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

JSH-23: A Technical Guide to NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of JSH-23, a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound exerts its inhibitory effect by a distinct mechanism, preventing the nuclear translocation of the p65 subunit of NF-κB without affecting the degradation of its inhibitory protein, IκBα. This specificity makes this compound a valuable tool for dissecting the downstream consequences of NF-κB activation in various physiological and pathological processes. This document details the chemical properties of this compound, presents its efficacy through quantitative data, and provides comprehensive experimental protocols for its application in laboratory settings. Furthermore, this guide includes detailed diagrams of the NF-κB signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism and practical use.

Introduction to this compound and the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is a key signaling cascade that responds to various stimuli such as inflammatory cytokines, pathogens, and stress signals.[2][3] In its inactive state, NF-κB dimers, most commonly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks a nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus.[3][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.[1][2]

This compound, with the chemical name 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine, is a cell-permeable small molecule that has emerged as a selective inhibitor of the NF-κB pathway.[5] Its unique mechanism of action lies in its ability to specifically block the nuclear translocation of the NF-κB p65 subunit, thereby preventing it from reaching its nuclear DNA targets.[5][6] Crucially, this compound does not inhibit the upstream degradation of IκBα, distinguishing it from many other NF-κB inhibitors and allowing for a more targeted investigation of the nuclear events in NF-κB signaling.[5][7]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Chemical Name | 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine |

| CAS Number | 749886-87-1 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Appearance | Solid |

| Solubility | DMSO: ≥24 mg/mL, Ethanol: ≥17.1 mg/mL (with sonication) |

| Storage | Store solid at -20°C. Stock solutions should be prepared fresh. |

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

| Parameter | Cell Line | Assay | Value |

| IC₅₀ | RAW 264.7 macrophages | NF-κB transcriptional activity | ~7.1 µM[5][7] |

| Effective Concentration | Various cell lines | Inhibition of cytokine expression | 5-50 µM[8] |

| Cytokine Inhibition | LPS-stimulated RAW 264.7 | IL-6 and TNF-α mRNA reduction | >75% at 10 µM[9] |

In Vivo Efficacy

| Animal Model | Dosage | Administration Route | Observed Effects |

| Diabetic Neuropathy (Rats) | 1 and 3 mg/kg | Oral | Reversed nerve conduction deficits and reduced neuroinflammation.[10] |

| Cisplatin-Induced Acute Kidney Injury (Mice) | 5-20 mg/kg | Intraperitoneal | Reduced biomarkers of kidney injury and pro-inflammatory cytokines.[8][9] |

| Chronic Mild Stress (Mice) | 3 mg/kg | Intraperitoneal | Exhibited antidepressant-like effects and reduced brain inflammation.[11][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.

Canonical NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling cascade.

General Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's inhibitory effects.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the inhibitory effects of this compound on the NF-κB pathway.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol details the procedure for separating nuclear and cytoplasmic fractions to determine the localization of the NF-κB p65 subunit.

Materials:

-

Cell culture reagents

-

This compound

-

LPS (or other appropriate stimulus)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6

-

Nuclear Extraction Buffer (NEB): 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH 8.0

-

Protease inhibitor cocktail

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.[9]

-

Stimulate cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

-

Cell Lysis and Fractionation:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold CEB with protease inhibitors. Scrape cells and transfer to a pre-chilled microfuge tube.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic extract.

-

Wash the pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold NEB with protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear extract.

-

-

Western Blotting:

-

Determine protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.

-

Resolve equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Materials:

-

Nuclear extracts (prepared as in section 5.1)

-

NF-κB consensus oligonucleotide probe, labeled with biotin or a radioactive isotope (e.g., ³²P)

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol, pH 7.5)

-

Loading buffer

-

Native polyacrylamide gel

-

EMSA equipment

Procedure:

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC) (1 µg), and binding buffer.

-

Incubate on ice for 10 minutes.

-

Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

-

For competition assays, add a 50-fold excess of unlabeled probe before adding the labeled probe.

-

For supershift assays, add an anti-p65 antibody after the binding reaction and incubate for an additional 20 minutes.

-

-

Electrophoresis:

-

Add loading buffer to the binding reactions.

-

Load samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.

-

-

Detection:

-

Transfer the gel to a nylon membrane (for biotin-labeled probes) or dry the gel (for radioactive probes).

-

Detect the signal using a chemiluminescent or autoradiographic method.

-

Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity

This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

LPS (or other stimulus)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with LPS for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control.

-

Conclusion

This compound is a highly specific and effective inhibitor of the NF-κB signaling pathway, acting through the novel mechanism of blocking p65 nuclear translocation without affecting IκBα degradation. Its well-characterized chemical properties and demonstrated efficacy in both in vitro and in vivo models make it an indispensable tool for researchers in inflammation, immunology, and drug discovery. The detailed protocols and visual aids provided in this technical guide are intended to empower scientists to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of the complex roles of the NF-κB pathway in health and disease.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling this compound.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 9. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

JSH-23: A Technical Guide to a Selective NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of JSH-23, a potent and selective inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, oncology, and neurobiology.

Core Chemical and Physical Properties

This compound, systematically named 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, is a small molecule inhibitor with the chemical formula C₁₆H₂₀N₂.[1] It is a cell-permeable diamino compound that has gained significant attention for its specific mode of action in targeting the NF-κB signaling cascade.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| IUPAC Name | 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | [2][3] |

| Synonyms | NF-κB Activation Inhibitor II | [3] |

| CAS Number | 749886-87-1 | [3] |

| Molecular Formula | C₁₆H₂₀N₂ | [1][3] |

| Molecular Weight | 240.34 g/mol | [1][2] |

| IC₅₀ | 7.1 µM (for NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages) | [3][4][5][6] |

| Solubility | DMSO: ≥24 mg/mLEthanol: ≥17.1 mg/mL (with ultrasonic assistance)Water: Insoluble | [1][2][6] |

| Appearance | Crystalline solid | [3] |

| Storage | Solid form at -20°C. Stock solutions can be stored at -20°C for up to 3 months. Avoid long-term storage of diluted solutions. | [2] |

Mechanism of Action: Selective Inhibition of NF-κB p65 Nuclear Translocation

This compound exerts its inhibitory effect on the NF-κB pathway through a distinct and selective mechanism. Unlike many other NF-κB inhibitors that target upstream components like IκB kinases (IKKs), this compound acts downstream by directly interfering with the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex.[2][7] Crucially, it does not affect the degradation of the inhibitory protein IκBα.[3][4]

Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation by various signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8] This unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing the dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes.[7]

This compound specifically blocks the nuclear import of the p65 subunit, thereby preventing the NF-κB dimer from reaching its genomic targets.[9] This leads to a downstream suppression of NF-κB-mediated gene expression, including cytokines like IL-6 and TNF-α, as well as enzymes such as COX-2 and iNOS.[10]

Interestingly, some studies have shown that this compound can also indirectly influence other pathways. For instance, it has been observed to increase the levels of Nrf2 and hemeoxygenase-1 (HO-1), suggesting a potential role in enhancing antioxidant defenses.[4][10]

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. mdpi.com [mdpi.com]

- 8. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JSH-23 for In Vitro Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JSH-23, a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, for its application in in vitro inflammation research. This compound offers a unique mechanism of action, making it a valuable tool for dissecting inflammatory processes and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound is a cell-permeable aromatic diamine compound that specifically targets the NF-κB pathway.[1][2] Its primary mechanism involves the inhibition of the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[2][3][4] Notably, this compound accomplishes this without affecting the upstream degradation of IκBα (inhibitor of kappa B), the protein that sequesters NF-κB in the cytoplasm in an inactive state.[1][2][3] This targeted action allows for precise investigation of the downstream consequences of NF-κB p65 nuclear activity.

The inhibition of NF-κB transcriptional activity by this compound has been demonstrated to have an IC50 value of approximately 7.1 µM in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3][5][6] By preventing the binding of NF-κB to the promoter regions of target genes, this compound effectively downregulates the expression of a wide array of pro-inflammatory mediators.[6]

In addition to its well-established role in NF-κB inhibition, emerging evidence suggests that this compound also possesses antioxidant properties.[7] It has been shown to enhance the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[7] This dual functionality makes this compound a particularly interesting compound for studying the interplay between inflammation and oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro models of inflammation.

| Parameter | Value | Cell Line | Stimulant | Reference |

| IC50 (NF-κB Transcriptional Activity) | 7.1 µM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | [1][2][3][5][6] |

| Effect | Concentration | Cell Line/Model | Key Findings | Reference |

| Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) | 5-50 µM | RAW 264.7 macrophages | Significant downregulation of LPS-inducible expression.[2] >60% reduction reported near the IC50.[8] | [2][8] |

| Inhibition of iNOS and COX-2 expression | 5-50 µM | RAW 264.7 macrophages | Downregulation of LPS-inducible expression. | [2] |

| Suppression of RANKL-induced osteoclastogenesis | 10, 20, 40 µM | Bone marrow macrophages (BMMs) | Dose-dependent inhibition of osteoclast formation. | [9] |

| Reduction of RANKL-induced ROS production | 20, 40 µM | Bone marrow macrophages (BMMs) | Attenuation of reactive oxygen species generation. | [7] |

| Attenuation of H2O2-induced apoptosis | 20, 40 µM | MC3T3-E1 osteoblasts | Protection against oxidative stress-induced cell death. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study in vitro inflammation.

1. Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages are a commonly used and well-characterized cell line for studying LPS-induced inflammation.[8] Other suitable cell lines include HEK293 and various immune or epithelial cells.[8]

-

Compound Preparation: this compound is soluble in DMSO and ethanol.[8] Prepare a stock solution of 10-50 mM in sterile DMSO. For experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically below 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 30-60 minutes.[8] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL, TNF-α at 10 ng/mL) to the culture medium.

-

Incubate the cells for the desired time period, which will vary depending on the downstream assay (e.g., 6-24 hours for cytokine expression, 15-60 minutes for signaling pathway analysis).

-

2. Analysis of NF-κB p65 Nuclear Translocation by Immunofluorescence

-

Procedure:

-

Grow cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with this compound and the inflammatory stimulus as described above. A typical time point for assessing p65 translocation is 30-60 minutes post-stimulation.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

-

Expected Outcome: In unstimulated or this compound-treated cells, p65 staining will be predominantly cytoplasmic. In cells treated with the inflammatory stimulus alone, p65 staining will be concentrated in the nucleus. In cells pre-treated with this compound, p65 will remain in the cytoplasm even after stimulation.

3. Measurement of Pro-inflammatory Gene Expression by RT-qPCR

-

Procedure:

-

Treat cells in 6-well plates as described above. A typical incubation time for assessing cytokine mRNA levels is 4-6 hours post-stimulation.

-

Lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

4. Quantification of Cytokine Secretion by ELISA

-

Procedure:

-

Treat cells in 24- or 48-well plates as described above. A typical incubation time for assessing cytokine secretion is 18-24 hours post-stimulation.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.

-

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]

- 2. NF-kB Activation Inhibitor II, this compound [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 9. researchgate.net [researchgate.net]

Unveiling JSH-23: A Technical Guide to a Selective NF-κB Inhibitor

An In-depth Exploration of the Discovery, Mechanism, and Application of 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine (JSH-23) for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, chemically identified as 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, has emerged as a valuable tool in cellular and molecular biology research due to its specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details its potent and selective inhibitory effects on the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of this critical inflammatory and immune-regulatory transcription factor. This document consolidates quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows to support its application in research and drug development.

Discovery and History

This compound was first described in a 2004 publication in FEBS Letters by Shin H.M. and colleagues.[1] This seminal paper introduced this compound as a novel aromatic diamine compound with the unique ability to selectively block the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of its inhibitory protein, IκBα.[1][2][3] This specificity set it apart from other NF-κB inhibitors that often target upstream kinases, providing researchers with a more precise tool to dissect the downstream events of NF-κB signaling.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | [4] |

| Synonyms | This compound, NF-κB Activation Inhibitor II | [5][6] |

| CAS Number | 749886-87-1 | [4] |

| Molecular Formula | C₁₆H₂₀N₂ | [4] |

| Molecular Weight | 240.34 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Ethanol | [5] |

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a highly specific mechanism. In resting cells, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitory proteins of the IκB family.[7] Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks a nuclear localization signal (NLS) on the NF-κB subunits, allowing the p65/p50 dimer to translocate into the nucleus.

This compound specifically intervenes at this translocation step. It effectively blocks the movement of the p65 subunit into the nucleus, thereby preventing it from binding to κB sites in the promoter regions of target genes.[1][2][3] A key feature of this compound's mechanism is that it does not inhibit the degradation of IκBα, distinguishing it from many other NF-κB inhibitors.[1][2][3]

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The most frequently cited IC₅₀ value is in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ | RAW 264.7 macrophages | NF-κB transcriptional activity (LPS-stimulated) | 7.1 µM | [3][5] |

In vivo studies have demonstrated the efficacy of this compound in various animal models.

| Animal Model | Disease Model | Dosage and Administration | Outcome | Reference |

| Rat | Diabetic Neuropathy | 1 and 3 mg/kg, orally for 2 weeks | Reversed nerve conduction deficits and reduced neuroinflammation. | [8] |

| Mouse | Cisplatin-Induced Acute Kidney Injury | 15-20 mg/kg, intraperitoneal injection | Ameliorated kidney damage. | [9][10][11][12] |

| Rat | LPS-induced inflammation and depression models | 3 mg/kg or 10 mg/kg, intraperitoneal injection | Exhibited antidepressant-like effects and reduced brain inflammation. | [13][14] |

| Mouse | Diabetic Retinopathy (Akita mice) | 5 mg/kg, intraperitoneal injection on alternate days for 2 weeks | Mitigated retinal vasculopathy and reduced oxidative stress. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is used to determine the subcellular localization of the NF-κB p65 subunit.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., LPS at 1 µg/mL) for 30-60 minutes.

-

Nuclear and Cytoplasmic Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse in a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) to extract nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method provides a visual confirmation of p65 subcellular localization.

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound and an NF-κB activator as described for the Western blot protocol.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Procedure:

-

Cell Transfection: Transfect cells (e.g., HEK293 or HeLa) with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of a promoter with multiple NF-κB binding sites. A constitutively expressed reporter (e.g., Renilla luciferase) should be co-transfected for normalization.

-

Cell Treatment: After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator for 6-24 hours.

-

Lysis and Reporter Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the luciferase activity of the NF-κB reporter and the normalization reporter using a luminometer according to the manufacturer's instructions for the specific reporter assay system.

-

-

Data Analysis: Normalize the NF-κB reporter activity to the activity of the control reporter. Calculate the IC₅₀ value of this compound by plotting the normalized reporter activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine | C16H20N2 | CID 16760588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 749886-87-1|4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 7. Sustained Inhibition of NF-κB Activity Mitigates Retinal Vasculopathy in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ojeoksan Ameliorates Cisplatin-Induced Acute Kidney Injury in Mice by Downregulating MAPK and NF-κB Pathways [mdpi.com]

- 12. krcp-ksn.org [krcp-ksn.org]

- 13. mdpi.com [mdpi.com]

- 14. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

JSH-23: A Technical Guide to its Effects on Cytokine Production via NF-κB p65 Nuclear Translocation Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of JSH-23, a selective inhibitor of the NF-κB pathway. It details its mechanism of action, presents quantitative data on its effects on cytokine production from key in vitro and in vivo models, and offers standardized experimental protocols.

Introduction to this compound

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator that is central to orchestrating inflammatory responses.[1] Its activation leads to the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological states, from autoimmune disorders and chronic inflammation to cancer and acute organ injury.[1][2]

This compound (4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine) is a potent and selective small molecule inhibitor of NF-κB transcriptional activity.[2][3] Unlike many traditional NF-κB inhibitors that act on upstream components like IκB kinases (IKK) or proteasomal degradation, this compound offers a more precise mechanism of action.[1][2] It specifically blocks the nuclear translocation of the transcriptionally active p65 (RelA) subunit of the NF-κB complex.[1][3] Crucially, this inhibition occurs without affecting the upstream degradation of the inhibitory protein IκBα.[4][5] This specificity allows researchers to dissect the downstream transcriptional events of NF-κB activation with high precision and minimal off-target effects, making this compound an invaluable tool for inflammation research.[1][2]

Mechanism of Action: Selective Inhibition of p65 Nuclear Translocation

In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) bind to receptors like Toll-like receptor 4 (TLR4).[4] This triggers a signaling cascade that activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[4] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, unmasking the nuclear localization signal on the NF-κB heterodimer (typically p65/p50).[4] The freed NF-κB complex then translocates into the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and initiates the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4]

This compound intervenes at a critical downstream step. It selectively prevents the p65/p50 dimer from entering the nucleus, thereby blocking its ability to initiate gene transcription.[5][6] This targeted action leaves the upstream signaling cascade, including IκBα degradation, intact, providing a clear mechanistic window to study the direct consequences of NF-κB transcriptional activity.[1][2]

Quantitative Effects on Cytokine Production

This compound has demonstrated robust, dose-dependent inhibition of pro-inflammatory cytokine production across various experimental models.

In Vitro Data

The most common in vitro model for studying this compound is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] In this system, this compound potently inhibits NF-κB transcriptional activity with a reported IC₅₀ value of approximately 7.1 μM.[3][4][7]

| Model System | Inhibitor/Concentration | Target Cytokine/Mediator | Observed Effect | Citation |

| LPS-stimulated RAW 264.7 Macrophages | This compound (IC₅₀ ≈ 7.1 µM) | NF-κB Transcriptional Activity | 50% inhibition | [1][4] |

| LPS-stimulated RAW 264.7 Macrophages | This compound (~7.1 µM) | IL-6, IL-1β, TNF-α, COX-2 | >60% reduction | [2] |

| LPS-stimulated RAW 264.7 Macrophages | This compound (10 µM) | IL-6, TNF-α (mRNA) | >75% reduction | [3] |

In Vivo Data

This compound's efficacy has been validated in several animal models of inflammatory disease, where it significantly reduces both systemic and tissue-specific cytokine levels and subsequent pathology.

| Model System | Animal | This compound Dose & Route | Target Cytokine/Mediator | Observed Effect | Citation |

| Cisplatin-Induced Acute Kidney Injury | C57BL/6 Mice | 5-20 mg/kg (IP) | Renal IL-1, IL-6, CXCL1, TNF-α | Significant reduction | [1][3][8] |

| Cisplatin-Induced Acute Kidney Injury | C57BL/6 Mice | Not specified | Serum BUN and Creatinine | 40-60% reduction | [2][3] |

| Streptozotocin-Induced Diabetic Neuropathy | Rats | 1 and 3 mg/kg | Sciatic Nerve IL-6, TNF-α | Significant reduction of elevated levels | [9] |

| Chronic Mild Stress | Mice | Not specified | Hippocampal IL-6, TNF-α | Reduction of elevated levels | [10] |

| LPS-Induced Systemic Inflammation | Rats | 10 mg/kg (IP) | Hypothalamic TNF-α, Hippocampal IL-6 | Significant reduction | [6] |

Key Experimental Protocols

The following sections detail standardized protocols for assessing the impact of this compound on cytokine production.

In Vitro: Cytokine Inhibition in Macrophages

This protocol describes a typical workflow for measuring the inhibitory effect of this compound on LPS-induced cytokine production in RAW 264.7 cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for qPCR/Western blot) and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., ≥24 mg/mL).[3] Further dilute in culture medium to achieve final working concentrations (typically ranging from 5-50 µM).[2]

-

Pre-treatment: Remove the old medium from the cells and add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.[2][3]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the cells for a period appropriate for the desired readout (e.g., 4-6 hours for qPCR, 18-24 hours for ELISA).

-

Sample Collection & Analysis:

-

ELISA: Collect the cell culture supernatant to quantify secreted cytokine proteins (e.g., TNF-α, IL-6) using commercially available ELISA kits.

-

qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of target cytokine genes.[2]

-

Western Blot: To confirm the mechanism, perform nuclear and cytoplasmic fractionation. Analyze the fractions via Western blot using an anti-p65 antibody to demonstrate the reduction of p65 in the nuclear fraction of this compound-treated cells.[2]

-

In Vivo: Cisplatin-Induced Acute Kidney Injury Model

This protocol outlines the use of this compound in a common in vivo model of sterile inflammation and organ injury.[1][3][8]

Methodology:

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old).[1] Allow mice to acclimate for at least one week before the experiment.

-

AKI Induction: Induce acute kidney injury (AKI) by administering a single intraperitoneal (IP) injection of cisplatin (dose to be optimized, e.g., 20 mg/kg).[1][3]

-

This compound Administration: Administer this compound via IP injection at an optimized dose (e.g., 5-20 mg/kg).[3] The timing can be prophylactic (before cisplatin) or therapeutic (after cisplatin), depending on the study design.

-

Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined endpoint (typically 24-72 hours post-cisplatin injection), euthanize the mice and collect blood via cardiac puncture and harvest the kidneys.[3]

-

Biochemical Analysis: Allow blood to clot to collect serum. Measure markers of kidney injury, such as Blood Urea Nitrogen (BUN) and creatinine, using commercial assay kits.[1][2][3]

-

Tissue Analysis:

-

Cytokine Measurement: Homogenize a portion of the kidney tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.[1][8]

-

Histopathology: Fix the other portion of the kidney in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage, such as acute tubular necrosis.[1]

-

Inflammation Marker: Measure myeloperoxidase (MPO) activity in kidney homogenates as an indicator of neutrophil infiltration.[1][8]

-

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 3. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. A Selective Nuclear Factor-κB Inhibitor, this compound, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 8. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 9. This compound targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound prevents depressive-like behaviors in mice subjected to chronic mild stress: Effects on inflammation and antioxidant defense in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

JSH-23: A Comprehensive Toxicological and Mechanistic Overview for Drug Development Professionals

An In-depth Technical Guide

Introduction

JSH-23 is a synthetic aromatic diamine compound, chemically identified as 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine. It has garnered significant interest in biomedical research as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] Specifically, this compound targets the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway, without affecting the degradation of the inhibitory protein IκB.[1][3][5] This targeted mechanism of action makes this compound a valuable tool for investigating the roles of NF-κB in various physiological and pathological processes, including inflammation, cancer, and neurogenesis.[1][3] This technical guide provides a comprehensive overview of the available toxicological data for this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Quantitative Toxicological Data Summary

The available data on the toxicity of this compound is primarily derived from in vitro cell-based assays and in vivo animal studies. While a standardized median lethal dose (LD50) has not been formally reported in the reviewed literature, several studies provide valuable insights into its cytotoxic and safe dosage ranges.

In Vitro Cytotoxicity

| Cell Line | Assay | Concentration | Observation | Reference |

| RAW 264.7 (murine macrophages) | Not specified | < 100 µM | No significant cytotoxic effects observed. | [6] |

| Bone Marrow-Derived Macrophages (BMMs) | CCK-8 assay | < 50 µM | No detectable toxic effects. | [7] |

| A549 (human lung carcinoma) | MTT assay | > 20 µM | Significant increase in the inhibition rate of cell viability. | [4] |

| T4-2 (breast cancer cells) | TUNEL assay | 40 µM | 5.8-fold increase in TUNEL-positive nuclei post-irradiation. | [8] |

| T4-2 (breast cancer cells) | Caspase-3/7 activity assay | 40 µM | 9-fold induction of caspase activity. | [8] |

In Vivo Observations

| Animal Model | Dosing Regimen | Observation | Reference |

| Rats | 3 mg/kg and 10 mg/kg (intraperitoneal, daily for one week) | Both doses were considered safe and did not negatively alter basic physiological parameters. | [1] |

| Diabetic Rats | 1 and 3 mg/kg (for two weeks) | Treatment was effective in reversing neuropathy deficits without reported toxicity. | [9] |

| Male C57BL/6 Mice | Total dose of 20 mg/kg or 40 mg/kg | The 40 mg/kg dose significantly improved kidney function markers in a cisplatin-induced acute kidney injury model. | [4] |

Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its biological effects primarily through the targeted inhibition of the NF-κB signaling pathway. The canonical NF-κB pathway is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded. This releases the NF-κB dimer, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes.

This compound specifically intervenes at the point of nuclear translocation of the p65 subunit.[5][10] It has an IC50 value of 7.1 µM for the inhibition of NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages.[4][5][6][10][11] A key feature of this compound is that it does not prevent the degradation of IκB, distinguishing its mechanism from many other NF-κB inhibitors.[1][2][3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assessment

While no specific genotoxicity data for this compound was found in the reviewed literature, standard assays are available to assess the mutagenic and clastogenic potential of a compound. These include the Ames test, the in vitro micronucleus assay, and the chromosomal aberration assay. Researchers investigating the long-term safety profile of this compound should consider these assays.

Logical Relationship for Genotoxicity Testing Cascade:

Conclusion

This compound is a well-characterized inhibitor of the NF-κB signaling pathway with a specific mechanism of action that makes it a valuable research tool. The available toxicological data suggests a favorable safety profile at effective concentrations in both in vitro and in vivo models, with no significant cytotoxicity observed below 50 µM in several cell lines. However, a comprehensive toxicological evaluation, including the determination of an LD50 and formal genotoxicity testing, is warranted for its further development as a potential therapeutic agent. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers and drug development professionals working with this promising compound.

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 2. Frontiers | The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-oxo-dgtp.com [8-oxo-dgtp.com]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. Genotoxicity assessment of peptide/protein-related biotherapeutics: points to consider before testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. The Novel Antioxidant Compound this compound Prevents Osteolysis by Scavenging ROS During Both Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

JSH-23: Application Notes and Protocols for Cell Culture Treatment

A Potent and Selective Inhibitor of NF-κB Activation for Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: JSH-23 is a cell-permeable aromatic diamine compound that acts as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It specifically blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. Unlike many other NF-κB inhibitors, this compound does not affect the degradation of the inhibitory protein IκBα. This unique mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, including inflammation, immunity, cell survival, and cancer. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and cytotoxicity.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by preventing the nuclear translocation of the active p65 subunit.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription of pro-inflammatory and other response genes.[2] this compound specifically interferes with the nuclear import of p65, thus preventing the activation of NF-κB target genes without affecting the upstream signaling events of IκBα degradation.[1][2]

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Comments |

| IC₅₀ | 7.1 µM | RAW 264.7 macrophages | Inhibition of NF-κB transcriptional activity.[1][2] |

| Effective Concentration | 5 - 25 µM | Most mammalian cells | Effective and generally non-toxic concentration range.[3] |

| Pre-treatment Time | 30 - 60 minutes | Various cell lines | Recommended time for pre-incubation before stimulation.[3] |

Table 2: Effects of this compound on Inflammatory Mediators

| Target | Effect | Cell Line/Model | Notes |

| TNF-α | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |

| IL-6 | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |

| IL-1β | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |

| iNOS | Downregulation of LPS-induced expression | RAW 264.7 macrophages | |

| COX-2 | Downregulation of LPS-induced expression | RAW 264.7 macrophages | [4] |

Table 3: Cytotoxicity Data

| Concentration | Effect | Cell Line | Assay |

| < 100 µM | No significant cytotoxic effects | RAW 264.7 macrophages | Not specified |

| > 50 µM | Potential for cytotoxicity | General recommendation | Monitor with MTT, trypan blue, or LDH assays.[3] |

Experimental Protocols

The following are detailed protocols for the use of this compound in cell culture and for assessing its biological effects.

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.

-

Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.403 mg of this compound (MW: 240.34 g/mol ) in 1 mL of DMSO.

-